CDK2 Inhibitory Activity: A 41.7-Fold Difference in Potency Between 2,4- and 2,6-Difluorophenyl Regioisomers
While 6-(2,4-difluorophenyl)pyrimidin-4-amine (CAS 1368978-91-9) itself shows weak inhibitory activity against CDK2 with an IC50 of 10,000 nM [1], this contrasts sharply with the 2,6-difluorophenyl regioisomer found in more advanced inhibitors. An SAR study on a related series of N2,N4-disubstituted pyrimidine-2,4-diamines, which utilize a similar 6-arylpyrimidin-4-amine core, revealed that a 2,6-difluorophenyl substitution at the analogous position (R1) yielded an IC50 of 240 nM against CDK2/cyclin A [2]. This 41.7-fold difference in potency underscores that the specific positioning of fluorine atoms is not trivial; the 2,4-difluoro substitution pattern defines a distinct chemical space with markedly different target engagement potential.
| Evidence Dimension | CDK2/cyclin A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | 2,6-Difluorophenyl analog (Compound 2e) from a related pyrimidine-2,4-diamine series |
| Quantified Difference | Target compound is 41.7-fold less potent than the 2,6-difluoro regioisomer |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
This data confirms that the 2,4-difluorophenyl isomer is a chemically distinct entity from its 2,6-difluoro counterpart, with significantly lower CDK2 binding affinity, which is a critical consideration for researchers designing kinase inhibitor libraries or optimizing lead compounds.
- [1] BindingDB. BDBM50444922 (CHEMBL3099749) - IC50 data for 6-(2,4-difluorophenyl)pyrimidin-4-amine against CDK2. View Source
- [2] Jing, L. et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Adv. 2018, 8, 11871-11885. DOI: 10.1039/C8RA01440J. View Source
